molecular formula C14H16N6 B15292444 4-N-(2,3-dimethylindazol-6-yl)-4-N-methylpyrimidine-2,4-diamine

4-N-(2,3-dimethylindazol-6-yl)-4-N-methylpyrimidine-2,4-diamine

Cat. No.: B15292444
M. Wt: 268.32 g/mol
InChI Key: GGALKBHEAIMTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-(2,3-dimethylindazol-6-yl)-4-N-methylpyrimidine-2,4-diamine is a compound that belongs to the class of heterocyclic organic compounds It features both pyrimidine and indazole moieties, which are known for their significant roles in medicinal chemistry

Preparation Methods

The synthesis of 4-N-(2,3-dimethylindazol-6-yl)-4-N-methylpyrimidine-2,4-diamine typically involves the reaction of 2,3-dimethylindazole with a pyrimidine derivative under specific conditions. One common method includes the use of 2,4-dichloropyrimidine reacting with 2,3-dimethylindazole in a mixture of water and methanol at temperatures ranging from 25 to 30°C for 24 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-N-(2,3-dimethylindazol-6-yl)-4-N-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

4-N-(2,3-dimethylindazol-6-yl)-4-N-methylpyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-N-(2,3-dimethylindazol-6-yl)-4-N-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. It is known to inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and induce apoptosis (programmed cell death). The molecular targets include various receptor tyrosine kinases such as VEGFR-1, VEGFR-2, and PDGFR .

Comparison with Similar Compounds

4-N-(2,3-dimethylindazol-6-yl)-4-N-methylpyrimidine-2,4-diamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-N-(2,3-dimethylindazol-6-yl)-4-N-methylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6/c1-9-11-5-4-10(8-12(11)18-20(9)3)19(2)13-6-7-16-14(15)17-13/h4-8H,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGALKBHEAIMTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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